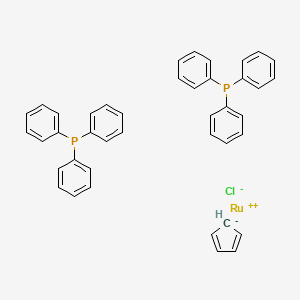

Chloro(eta5-cyclopentadienyl)bis(triphenylphosphine)ruthenium

説明

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .

特性

CAS番号 |

32993-05-8 |

|---|---|

分子式 |

C41H35ClP2Ru |

分子量 |

726.2 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;ruthenium(2+);bis(triphenylphosphane);chloride |

InChI |

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |

InChIキー |

QHMOWPJARYQHOB-UHFFFAOYSA-M |

正規SMILES |

C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

同義語 |

η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride; , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium; Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium; Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride; Bis(trip |

製品の起源 |

United States |

準備方法

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:

RuCl2(PPh3)3+C5H6→RuCl(PPh3)2(C5H5)+HCl

化学反応の分析

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:

(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6]→[Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl

This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .

科学的研究の応用

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is extensively used in scientific research due to its catalytic properties. It is an efficient transfer hydrogenation catalyst and is used in the formation of indoles, isoquinolines, and quinolines . Additionally, it catalyzes the regioselective fusion of organic azides and terminal alkynes, producing 1,5-disubstituted 1,2,3-triazoles . This compound is also involved in the electrochemical oxidation of methanol and the hydration of 1-alkynes .

作用機序

The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.

類似化合物との比較

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride:

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound is another variant with different ligands, used in various catalytic transformations.

These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。